molecular formula C19H22N4O3 B14934843 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide

Cat. No.: B14934843
M. Wt: 354.4 g/mol
InChI Key: ZQPATSQSUJCPET-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrole ring substituted with dimethyl groups and a quinazolinone moiety, linked via an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.

    Quinazolinone Synthesis: The quinazolinone moiety can be prepared by cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling Reaction: The final step involves coupling the pyrrole and quinazolinone intermediates via an acetamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Automation: Utilizing automated reactors and continuous flow systems to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.

    Reduction: The quinazolinone moiety can be reduced to dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitro groups (NO₂) can be introduced under acidic conditions.

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE has several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Exploring its properties as a building block for organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways, such as those involving kinases or transcription factors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENOL
  • 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-2-THIOPHENECARBOXYLIC ACID
  • 5-BROMO-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PYRIDINE

Uniqueness

2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE is unique due to its combination of a pyrrole ring and a quinazolinone moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to its analogs.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]acetamide

InChI

InChI=1S/C19H22N4O3/c1-13-4-5-14(2)23(13)11-18(24)21-15-6-7-17-16(10-15)19(25)22(12-20-17)8-9-26-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,24)

InChI Key

ZQPATSQSUJCPET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)CCOC)C

Origin of Product

United States

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